Cas no 1933761-49-9 ((2R)-5'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-1,4oxathiolane)
1933761-49-9 structure
Product Name:(2R)-5'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-1,4oxathiolane
Numero CAS:1933761-49-9
MF:C10H17NOS
MW:199.313081502914
CID:5991215
PubChem ID:25137844
Update Time:2025-07-08
(2R)-5'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-1,4oxathiolane Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R)-5'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-1,4oxathiolane
- cevimelina
- Cevimeline
- (2R)-2'-methylspiro[4-quinuclidine -2,5'-[1,3]oxathiolane]
- BCP15624
- (2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane]
- DB00185
- AF102B (hydrochloride)
- Sni 2011
- 107233-08-9
- cevimeline hydrochloride hydrate
- 1933761-49-9
- 2-Methyspiro(1,3-oxathiolane-5,3)quinuclidine
- DTXSID801342027
- SCHEMBL188382
- 112425-76-0
- (2R)-2'-methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane]
- rel-(+)-(2'R,3R)-2'-Methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[1,3]oxathiolane]
- EN300-33419389
- CHEBI:3568
- cevimelinum
-
- Inchi: 1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8?,10-/m1/s1
- Chiave InChI: WUTYZMFRCNBCHQ-LHIURRSHSA-N
- Sorrisi: S1C(C)O[C@@]2(C1)CN1CCC2CC1
Proprietà calcolate
- Massa esatta: 199.10308534g/mol
- Massa monoisotopica: 199.10308534g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 215
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 37.8Ų
Proprietà sperimentali
- LogP: log Kow = 1.22 /Estimated/
(2R)-5'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-1,4oxathiolane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33419389-0.05g |
(2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane] |
1933761-49-9 | 95.0% | 0.05g |
$223.0 | 2025-03-18 |
(2R)-5'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-1,4oxathiolane Letteratura correlata
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
1933761-49-9 ((2R)-5'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-1,4oxathiolane) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso